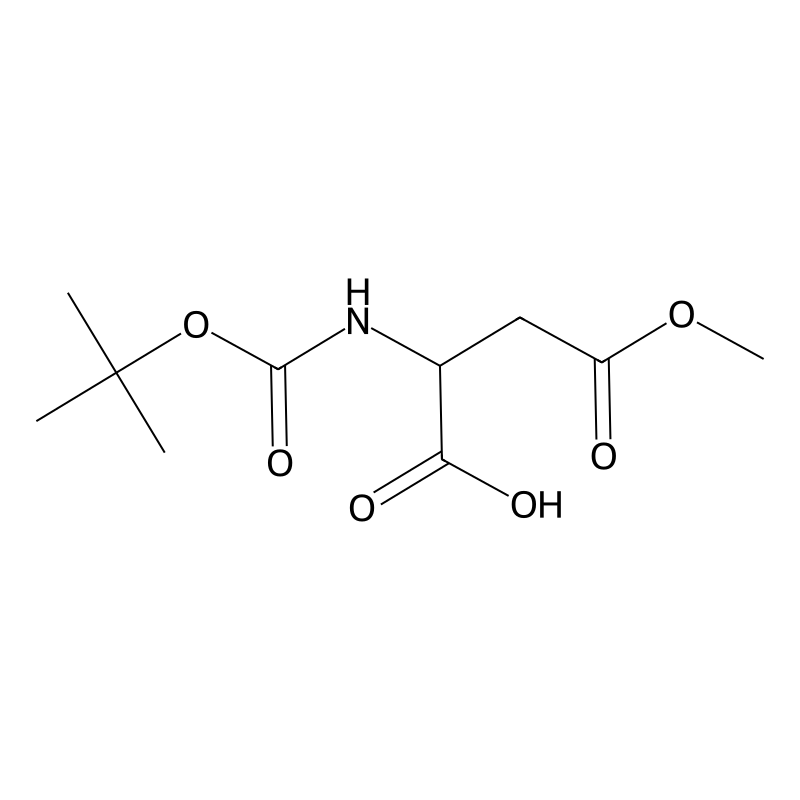2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Use as a Building Block:
-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid, also known as Boc-L-Aspartic acid 4-methyl ester or Boc-D-Aspartic acid 4-methyl ester, is a chemical compound used in organic synthesis, particularly in the field of peptide chemistry.
- Its primary application lies in its role as a protected amino acid building block for the construction of peptides containing the aspartic acid (Asp) residue. The "tert-butoxycarbonyl" (Boc) group serves as a protecting group for the amine functionality of the Asp residue, allowing for selective manipulation of other functional groups within the peptide chain. [PubChem, National Library of Medicine, National Institutes of Health, ]
Potential Applications in Medicinal Chemistry:
While research on the specific applications of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid in medicinal chemistry is limited, its role as an Asp-containing building block opens doors to potential future use in the development of therapeutic peptides.
- Aspartic acid plays a crucial role in various biological processes, and its incorporation into peptides can modulate their function and potential therapeutic effects. However, further research is necessary to elucidate the specific applications of this compound in drug discovery.
Current Research and Limitations:
- It appears to be primarily used as a building block for peptide synthesis, and its potential in other areas of scientific research remains largely unexplored.
2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid is an amino acid derivative characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound has the molecular formula C10H17NO6 and is also known by its synonyms, including Boc-D-Aspartic acid methyl ester. The presence of the methoxy and oxo functional groups contributes to its chemical reactivity and biological properties, making it a compound of interest in both synthetic and medicinal chemistry .
- Nucleophilic Substitution: The Boc group can be removed under acidic conditions, allowing for nucleophilic substitution reactions at the amino group.
- Esterification: The carboxylic acid moiety can react with alcohols to form esters, which are useful in further synthetic applications.
- Condensation Reactions: The amino group can react with other carboxylic acids or activated esters to form peptide bonds, facilitating the synthesis of peptides or proteins.
These reactions highlight the compound's utility in organic synthesis and peptide chemistry .
2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid exhibits significant biological activity, particularly in the context of neurochemistry. It is related to D-aspartic acid, which plays a crucial role in neurotransmission and hormone regulation. Research indicates that D-aspartic acid can influence testosterone levels and may have implications for fertility and muscle growth. The Boc-protected form allows for selective incorporation into peptides without premature deprotection, enhancing its utility in biological studies .
The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid typically involves several steps:
- Formation of the Boc derivative: D-aspartic acid is treated with tert-butoxycarbonyl anhydride to protect the amino group.
- Methylation: The carboxylic acid is methylated using methyl iodide or another methylating agent to introduce the methoxy group.
- Oxidation: If necessary, oxidation steps may be included to convert certain functional groups as required.
These steps can be optimized based on the desired yield and purity of the final product .
This compound has various applications:
- Peptide Synthesis: Its ability to be incorporated into peptides makes it valuable in pharmaceutical research.
- Neurochemical Studies: Given its relation to D-aspartic acid, it is used in studies investigating neurotransmitter functions and hormonal effects.
- Drug Development: Potential applications in developing drugs targeting neurological disorders or hormonal imbalances are being explored.
The versatility of this compound makes it a significant candidate for further research in medicinal chemistry .
Interaction studies involving 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid often focus on its binding affinity with receptors or enzymes related to neurotransmission. Preliminary studies suggest that this compound may interact with NMDA receptors, which are critical for synaptic plasticity and memory function. Further research is needed to elucidate the specifics of these interactions and their implications for therapeutic applications .
Several compounds share structural similarities with 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| D-Aspartic Acid | Contains a carboxylic acid without protection | Direct involvement in neurotransmission |
| N-Boc-D-Valine | Similar Boc protection but different side chain | Commonly used in peptide synthesis |
| 2-Amino-4-methoxybutanoic Acid | Lacks Boc protection; simpler structure | More reactive due to unprotected amine |
The uniqueness of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid lies primarily in its combination of protective groups and functional moieties, which facilitate specific








